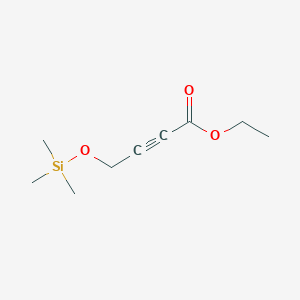

Ethyl 4-(trimethylsilyloxy)-2-butynoate

Description

Role of Alkynoate Derivatives in Advanced Organic Synthesis Strategies

Alkynoate derivatives are recognized as powerful and diverse building blocks in organic chemistry. nih.gov Their inherent electronic properties, characterized by an electron-deficient carbon-carbon triple bond, make them susceptible to a wide array of chemical transformations. nih.gov These compounds serve as versatile precursors for the synthesis of numerous biologically active molecules and complex heterocyclic structures, which are foundational components in many synthetic drugs and natural products. nih.govresearchgate.net The utility of alkynoates is prominent in transition-metal-catalyzed reactions, where they can be coupled with various partners to assemble architecturally complex molecules with high efficiency. nih.gov Their ability to participate in multicomponent reactions further enhances their value, allowing for the rapid construction of diverse chemical structures from simple, readily available starting materials. researchgate.net

Importance of Trimethylsilyloxy Functionality as a Synthetic Handle

The trimethylsilyl (B98337) (TMS) group is a widely used functional group in organic synthesis, primarily employed as a protecting group for alcohols. wikipedia.orgontosight.ai By converting a hydroxyl group into a trimethylsilyloxy (or trimethylsilyl ether) group, chemists can shield this reactive site from unwanted reactions while modifications are made to other parts of the molecule. wikipedia.orgontosight.ai This protection strategy is crucial for multi-step syntheses. thermofisher.com The TMS group is characterized by its chemical inertness under many conditions and its large molecular volume, which can influence the stereochemical outcome of reactions. wikipedia.orgnih.gov Furthermore, the introduction of a TMS group increases the volatility of a compound, which is advantageous for analytical techniques such as gas chromatography and mass spectrometry. wikipedia.orgontosight.ai The silyl (B83357) ether can be readily cleaved under mild conditions to regenerate the original alcohol, making the TMS group an effective and temporary "synthetic handle". ontosight.ai

Ethyl 4-(trimethylsilyloxy)-2-butynoate as a Versatile Multifunctional Building Block

This compound integrates the key features of both alkynoates and silyl ethers into a single molecule, rendering it a highly versatile and multifunctional building block. The molecule possesses two primary sites of reactivity: the alkyne moiety and the carbon atom bonded to the trimethylsilyloxy group. evitachem.com The alkyne can undergo reactions such as electrophilic additions, while the silyloxy group can be displaced in nucleophilic substitution reactions. evitachem.com This dual functionality allows for sequential and selective transformations, providing chemists with a powerful tool for introducing complexity in a controlled manner. It is widely used as an intermediate in the synthesis of more complex molecules, particularly within the realm of pharmaceutical chemistry. evitachem.com

Overview of Research Directions Involving the Chemical Compound

Current and future research involving this compound is directed towards its application as a key intermediate in the synthesis of high-value chemical entities. Its utility is explored in the development of novel pharmaceuticals and agrochemicals, where the precise construction of molecular architecture is paramount. ontosight.ai Furthermore, due to its unique chemical properties, the compound is investigated for its potential role in materials science for creating new materials or modifying existing ones. evitachem.com As a reagent, it continues to be employed in academic research focused on the broader fields of alkyne chemistry and the application of silicon-containing compounds in organic synthesis. evitachem.com

Compound Properties

The key physicochemical properties of this compound are summarized below.

| Property | Value |

| CAS Number | 122850-62-8 evitachem.com |

| IUPAC Name | ethyl 4-(trimethylsilyloxy)but-2-ynoate evitachem.com |

| Molecular Formula | C₉H₁₆O₃Si evitachem.comparchem.com |

| Molecular Weight | 200.31 g/mol evitachem.com |

| Boiling Point | 215°C to 216°C evitachem.com |

| Density | ~1.0 g/cm³ evitachem.com |

Synthesis and Reactivity

The synthesis of this compound is typically achieved through the silylation of its corresponding alcohol precursor.

Synthetic Route

A common method for preparing the title compound involves the reaction of Ethyl 4-hydroxy-2-butynoate with a silylating agent, such as trimethylsilyl chloride. evitachem.com The reaction is generally conducted in the presence of a base, like triethylamine, which acts as an acid scavenger. evitachem.com Anhydrous conditions are essential to prevent the hydrolysis of the silylating agent and the resulting product. evitachem.com

Starting Materials:

Ethyl 4-hydroxy-2-butynoate

Trimethylsilyl chloride evitachem.com

Base (e.g., triethylamine) evitachem.com

The reaction mixture is typically stirred in a suitable organic solvent, such as dichloromethane (B109758) or tetrahydrofuran, at room temperature. evitachem.com Following the completion of the reaction, the product is purified using standard laboratory techniques like column chromatography to yield this compound with high purity. evitachem.com

Chemical Reactivity

The reactivity of this compound is defined by its two principal functional groups.

Alkyne Moiety: The carbon-carbon triple bond is electron-deficient and can participate in various reactions. A primary pathway is electrophilic addition, where electrophiles add across the triple bond. evitachem.com It can also react with transition metals to form metal-alkyne complexes, opening pathways for further functionalization. evitachem.com

Trimethylsilyloxy Group: This group primarily serves as a protecting group for the hydroxyl function. However, the carbon atom to which it is attached can be a site for nucleophilic attack, leading to the displacement of the trimethylsilyloxy group and the formation of new chemical bonds. evitachem.com The silyl ether can be selectively cleaved using fluoride-based reagents, such as tetrabutylammonium (B224687) fluoride (B91410) (TBAF), or acidic conditions to regenerate the alcohol. wikipedia.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-trimethylsilyloxybut-2-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3Si/c1-5-11-9(10)7-6-8-12-13(2,3)4/h5,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYKGOIUOOCPLLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C#CCO[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00558470 | |

| Record name | Ethyl 4-[(trimethylsilyl)oxy]but-2-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00558470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122850-62-8 | |

| Record name | Ethyl 4-[(trimethylsilyl)oxy]but-2-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00558470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-trimethylsiloxy-2-butynoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity Profiles and Mechanistic Investigations of Ethyl 4 Trimethylsilyloxy 2 Butynoate

Reactions Involving the Alkyne Moiety

The carbon-carbon triple bond in Ethyl 4-(trimethylsilyloxy)-2-butynoate is activated by the adjacent electron-withdrawing ethyl ester group, rendering it susceptible to various addition and cycloaddition reactions.

Cycloaddition Reactions (e.g., [3+2] Annulations)

The electron-deficient nature of the alkyne makes this compound an effective dipolarophile in 1,3-dipolar cycloaddition reactions. This reactivity is well-demonstrated by the analogous compound, 4-(trimethylsilyl)-3-butyn-2-one, which readily participates in [3+2] cycloadditions with various cycloimmonium salts. rsc.org In these reactions, the ylide generated from the cycloimmonium salt acts as the 1,3-dipole, reacting with the activated alkyne to construct functionalized indolizine (B1195054) ring systems. rsc.org

The reaction proceeds via a concerted mechanism where the dipole adds across the triple bond, leading to the formation of a five-membered heterocyclic ring. Depending on the reaction conditions and the specific cycloimmonium salt used, the reaction can yield a mixture of isomeric products, sometimes involving the loss of the silyl (B83357) group. rsc.org This powerful reaction provides a direct route to complex nitrogen-containing heterocycles. rsc.orgresearchgate.net

| Dipole Precursor | Dipolarophile | Product(s) | Key Features |

|---|---|---|---|

| Pyridinium Ylide | 4-(trimethylsilyl)-3-butyn-2-one | 1-acetyl-2-trimethylsilyl-indolizine and/or 1-acetylindolizine | Effective dipolarophile; formation of indolizine core; potential for desilylation. |

| Isoquinolinium Ylide | 4-(trimethylsilyl)-3-butyn-2-one | Functionalized Benzo[f]indolizine | Access to complex, fused heterocyclic systems. |

Codimerization Reactions with Unsaturated Substrates

Specific codimerization reactions involving this compound with other unsaturated substrates are not extensively documented in the surveyed chemical literature. However, the general reactivity profile of activated alkynes suggests potential for participation in transition metal-catalyzed processes, such as cyclotrimerizations or formal [2+2+2] cycloadditions with other alkynes or alkenes. These reactions typically require specific catalysts (e.g., based on Co, Rh, or Ni) to mediate the formation of complex carbocyclic or heterocyclic systems.

Nucleophilic Additions to the Activated Alkyne

The polarization of the alkyne moiety by the ester group makes the C-3 position electrophilic and thus susceptible to attack by nucleophiles. This conjugate addition, or Michael addition, is a fundamental reaction for carbon-carbon and carbon-heteroatom bond formation. bham.ac.uk A wide variety of "soft" nucleophiles, such as amines, thiols, and stabilized carbanions (e.g., malonates), can add across the triple bond. bham.ac.ukquora.com

The reaction is typically catalyzed by a base, which serves to deprotonate the nucleophile, increasing its reactivity. bham.ac.uk The initial addition results in a vinyl anion intermediate, which is then protonated to yield the final vinyl adduct. The stereochemical outcome of the addition (syn or anti) depends on the specific nucleophile, solvent, and reaction conditions. This reactivity allows for the introduction of a wide range of functional groups at the β-position relative to the ester, leading to highly functionalized acrylic acid derivatives.

Transformations Mediated by the Trimethylsilyloxy Group

The trimethylsilyloxy group is more than a simple protecting group for the primary alcohol; its unique properties enable a range of transformations involving silyl group migration and the formation of reactive intermediates.

Generation and Reactivity of Silyl Enol Ethers and Related Intermediates

Silyl enol ethers are highly valuable intermediates in organic synthesis, serving as enolate equivalents that can react with a wide array of electrophiles. bham.ac.uk While this compound is not itself a silyl enol ether, it can be a precursor to such species through rearrangement reactions. A plausible, albeit not explicitly documented, pathway involves a base-catalyzed rearrangement where the silyl group migrates to generate a silyl ketene (B1206846) acetal (B89532) or an allenic silyl ether. These intermediates are known for their participation in aldol (B89426) reactions, Michael additions, and alkylations. libretexts.org

For example, treatment with a strong, non-nucleophilic base could potentially initiate a quora.comnih.gov-silyl migration (a type of Brook Rearrangement, discussed below) to generate a carbanionic intermediate that could isomerize to a more stable allenic silyl ether. This highly reactive species could then be trapped with an electrophile, demonstrating the latent potential of the trimethylsilyloxy group to mediate complex transformations.

Rearrangement Reactions Involving Silyl Migration

The migration of a silyl group from carbon to oxygen ([1,n]-Brook rearrangement) or from oxygen to carbon ([1,n]-retro-Brook rearrangement) is a well-established and powerful transformation in organosilicon chemistry. quora.comevitachem.com These rearrangements are typically driven by the formation of a thermodynamically stable silicon-oxygen bond. quora.com

In the context of this compound, a base-initiated quora.comnih.gov-retro-Brook rearrangement is a conceivable and synthetically useful transformation. This process would involve the following mechanistic steps:

Generation of a carbanion at a suitable position, potentially through the addition of an organometallic reagent to the ester carbonyl.

Intramolecular attack of the resulting carbanion on the silicon atom of the trimethylsilyloxy group.

Formation of a pentacoordinate silicon intermediate.

Cleavage of the existing Si-O bond to generate a new C-Si bond and an alkoxide.

This rearrangement effectively transfers the silyl group from the oxygen at C-4 to another position, unveiling new reactivity in the molecule. Such tandem strategies, where a silyl migration is coupled with another bond-forming event, allow for the rapid construction of molecular complexity from relatively simple starting materials. chemicalbook.com The position of the equilibrium in these rearrangements is influenced by factors such as the stability of the carbanion, the nature of the counterion, and the solvent polarity. quora.com

Detailed Mechanistic Pathways and Intermediate Characterization

The reactivity of this compound is largely dictated by the electrophilic nature of its carbon-carbon triple bond, which is activated by the adjacent ester group. This electronic feature makes it a suitable substrate for both nucleophilic phosphine (B1218219) catalysis and transformations involving metal-based catalysts.

The hallmark of nucleophilic phosphine catalysis is the initial addition of a tertiary phosphine to an electron-deficient π-system, leading to the formation of a reactive zwitterionic intermediate. nih.govnih.gov In the case of this compound, a tertiary phosphine (PR₃) would attack the β-carbon of the alkynoate, resulting in a vinylphosphonium zwitterion. This intermediate is stabilized by resonance, with the negative charge delocalized onto the carbonyl oxygen.

The proposed mechanistic pathway for phosphine-catalyzed reactions of this compound, based on analogous systems, is as follows:

Nucleophilic Attack: A tertiary phosphine adds to the electron-deficient alkyne at the β-position relative to the ester group.

Formation of Zwitterionic Intermediate: This addition generates a highly reactive 1,3-dipolar zwitterionic intermediate. This intermediate can exist in two resonance forms, an allenolate and a propargylide.

Reaction with Electrophile/Nucleophile: The zwitterionic intermediate can then react with various electrophiles or nucleophiles, leading to a diverse array of products. For instance, in the presence of an electrophile, the α-carbon of the allenolate can act as a nucleophile. Conversely, the γ-carbon can also exhibit nucleophilic character. nih.gov

Catalyst Regeneration: Subsequent reaction steps, which can include intramolecular cyclization or intermolecular reactions, lead to the final product and regeneration of the phosphine catalyst.

This reactivity pattern is the basis for a wide range of transformations, including annulations and multicomponent reactions. nih.gov The specific outcome of the reaction is highly dependent on the nature of the phosphine catalyst, the reaction partners, and the reaction conditions.

Table 1: Key Intermediates in Phosphine-Catalyzed Reactions of Alkynoates

| Intermediate | Structure | Description |

| Phosphine Adduct | R₃P⁺-C(R')=C⁻-CO₂Et | Initial adduct formed from the nucleophilic attack of the phosphine on the alkyne. |

| Zwitterionic Allenolate | R₃P⁺-C(R')=C=C(O⁻)OEt | A resonance structure of the initial adduct, highlighting the nucleophilic character of the α-carbon. |

| Zwitterionic Propargylide | R₃P⁺-C⁻(R')-C≡C-OEt | Another resonance contributor, which can also participate in subsequent reactions. |

While direct evidence for the formation of metal carbenoids from this compound is scarce, the reactivity of similar silyloxyalkynes in the presence of transition metal catalysts, particularly gold(I) complexes, suggests the involvement of carbenoid-like intermediates. nih.govduke.edu Cationic gold(I) catalysts are known to be highly effective in activating alkynes towards nucleophilic attack. youtube.com

In the context of silyloxyalkynes, gold(I) catalysts can coordinate to the alkyne, rendering it more electrophilic. This activation can facilitate intramolecular cyclization or intermolecular reactions. nih.govacs.org The reaction of a gold-activated alkyne can lead to intermediates that exhibit carbene-like reactivity, often referred to as gold carbenoids or α-oxo carbenoids. duke.edu

A plausible mechanistic scenario for a gold-catalyzed reaction of a silyloxyalkyne, which can be extrapolated to this compound, is:

π-Activation of the Alkyne: A cationic gold(I) catalyst coordinates to the carbon-carbon triple bond, activating it for nucleophilic attack.

Nucleophilic Attack: An external or internal nucleophile attacks the activated alkyne. In the case of silyloxyenynes, the silyl enol ether moiety can act as the internal nucleophile. nih.gov

Formation of a Carbenoid-like Intermediate: Subsequent rearrangement or protonolysis can lead to the formation of a species that behaves as a gold carbene or carbenoid. These intermediates are highly reactive and can undergo a variety of transformations, including cyclopropanation, C-H insertion, and rearrangements.

Product Formation and Catalyst Regeneration: The carbenoid intermediate reacts further to form the final product and regenerate the active gold(I) catalyst.

Table 2: Proposed Species in Gold-Catalyzed Reactions of Silyloxyalkynes

| Species | General Structure | Role in Catalytic Cycle |

| Gold-π-Alkyne Complex | [Au(L)]⁺ coordinated to C≡C | Activation of the alkyne towards nucleophilic attack. |

| Vinylgold Intermediate | R-C(AuL)=C(Nu)-R' | Formed after nucleophilic attack on the activated alkyne. |

| Gold Carbenoid/Carbenoid-like Species | [Au]=C(R)-C(=O)-R' | Highly reactive intermediate capable of various subsequent transformations. |

Based on the comprehensive search results, it is not possible to generate an article that is scientifically accurate and strictly adheres to the provided outline for the chemical compound “this compound.”

The searches did not yield any specific research findings, detailed synthetic procedures, or data tables related to the use of this compound for the following applications as specified in the outline:

Applications in the Synthesis of Complex Organic Molecular Architectures

Synthesis of Diverse Heterocyclic Scaffolds

Synthesis of Nitrogen-Containing Heterocycles through Alkynoate Chemistry:While general information on the synthesis of nitrogen-containing heterocycles is available, no specific examples or detailed research involving Ethyl 4-(trimethylsilyloxy)-2-butynoate were found.

Therefore, generating content for the requested article would require fabricating data and research findings, which is not feasible. The provided outline appears to be based on non-existent or inaccessible literature concerning this specific chemical compound.

Synthesis of Silicon-Containing Organic Compounds

The incorporation of silicon into organic molecules can significantly alter their physical, chemical, and biological properties. This compound serves as a valuable starting material for the synthesis of various organosilicon compounds.

Formation of Alkenylsilanols

Alkenylsilanols are compounds containing both a carbon-carbon double bond and a silicon-hydroxyl group. These moieties are useful in organic synthesis, particularly in cross-coupling reactions. The conversion of this compound to an alkenylsilanol can be envisioned through a hydrosilylation reaction.

Hydrosilylation involves the addition of a silicon-hydride bond across a triple bond, typically catalyzed by a transition metal complex. The reaction of this compound with a hydrosilane (H-SiR₃) in the presence of a suitable catalyst would be expected to yield a vinylsilane. Subsequent hydrolysis of the trimethylsilyloxy group and potentially the newly introduced silyl (B83357) ether would generate the corresponding alkenylsilanol. The regioselectivity and stereoselectivity of the hydrosilylation reaction would be crucial in determining the final structure of the alkenylsilanol.

| Starting Material | Reagent | Reaction Type | Product Type |

| This compound | Hydrosilane (H-SiR₃) | Hydrosilylation | Vinylsilane |

| Vinylsilane | Water/Acid | Hydrolysis | Alkenylsilanol |

Other Organosilicon Derivatives and Analogues

Beyond alkenylsilanols, the reactivity of the alkyne group in this compound allows for the synthesis of a variety of other organosilicon derivatives. For instance, hydroboration of the alkyne followed by oxidation could lead to the formation of silicon-containing carbonyl compounds. The trimethylsilyloxy group can also be cleaved to reveal a hydroxyl group, which can then be used for further functionalization, potentially leading to the synthesis of more complex organosilicon polymers or materials.

The synthesis of this compound itself is typically achieved through the reaction of ethyl 4-hydroxy-2-butynoate with a silylating agent like trimethylsilyl (B98337) chloride in the presence of a base. This straightforward protection of the hydroxyl group paves the way for the diverse reactivity of the alkyne moiety in subsequent synthetic steps.

| Starting Material | Reagents | Product |

| Ethyl 4-hydroxy-2-butynoate | Trimethylsilyl chloride, Base | This compound |

Further research into the specific reaction conditions and catalytic systems will undoubtedly expand the utility of this compound as a key building block in the ever-evolving field of organic and organosilicon chemistry.

Advanced Characterization and Theoretical Studies of Ethyl 4 Trimethylsilyloxy 2 Butynoate

Advanced Spectroscopic Characterization for Mechanistic Insights

There is a scarcity of published studies employing advanced spectroscopic techniques, such as in-situ infrared (IR) spectroscopy or specialized Nuclear Magnetic Resonance (NMR) experiments (e.g., Nuclear Overhauser Effect spectroscopy), to probe the mechanistic role of Ethyl 4-(trimethylsilyloxy)-2-butynoate in chemical reactions. Such studies are crucial for understanding reaction kinetics, identifying transient intermediates, and elucidating the precise electronic and structural changes the molecule undergoes during a chemical transformation. While general spectroscopic data for compound identification exists, its application for deeper mechanistic interpretation is not available in the reviewed literature.

Conformational Analysis and Stereochemical Implications

Detailed conformational analysis of this compound, which would involve determining the preferred spatial arrangements of its atoms and the energy barriers to rotation around its single bonds, has not been a subject of focused research. Studies on analogous, but structurally distinct, molecules containing a trimethylsilyloxy group have utilized methods like steady-state kinetic NOE measurements and X-ray crystallography to determine conformational preferences, such as s-cis or s-trans arrangements. nih.govethz.ch However, due to the unique electronic and steric properties imparted by the butynoate backbone in this compound, these findings cannot be directly extrapolated. The stereochemical implications of its conformation on reactivity, therefore, remain speculative.

Computational Chemistry and Molecular Modeling

A similar gap exists in the realm of computational and theoretical chemistry for this specific compound.

Future Research Directions and Emerging Trends

Development of Next-Generation Catalytic Systems for Butynoate Transformations

The transformation of alkynes is a cornerstone of modern organic chemistry, and the development of novel catalytic systems is crucial for enhancing the selectivity and efficiency of these reactions. rsc.org For ethyl 4-(trimethylsilyloxy)-2-butynoate, future research will likely focus on catalytic systems that can selectively manipulate the carbon-carbon triple bond in the presence of the silyl (B83357) ether and ester functionalities.

One promising avenue is the exploration of transition-metal catalysts for regioselective transformations. rsc.org For instance, copper-catalyzed reactions, which are known to be effective for a variety of alkyne transformations, could be further developed. mdpi.com Research into copper hydride or boryl copper species may lead to novel hydrocarboxylation, hydroboration, and semihydrogenation reactions tailored for this butynoate. rsc.org Additionally, gold-catalyzed processes could enable unique cyclization and Mannich-type reactions, leading to complex heterocyclic structures. nih.gov

Another area of interest is the development of catalysts for alkyne metathesis. Molybdenum alkylidyne complexes bearing triphenylsilanolate ligands have shown excellent reactivity and functional group tolerance, making them suitable candidates for the metathesis of silyloxy-containing alkynes. nih.gov Adapting these catalysts for this compound could open up new pathways for the synthesis of complex molecules.

The following table summarizes potential catalytic systems for future exploration:

| Catalytic System | Potential Transformation | Anticipated Advantages |

| Copper Hydride/Boryl Species | Hydrocarboxylation, Hydroboration | High regioselectivity, mild reaction conditions |

| Gold-Based Catalysts | Cyclization, Mannich Reactions | Formation of complex heterocycles |

| Molybdenum Alkylidyne Complexes | Alkyne Metathesis | High functional group tolerance |

Integration of the Chemical Compound into Green Chemistry Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste and environmental impact. acs.orgnih.gov this compound can be integrated into greener synthetic methodologies in several ways.

A primary focus will be the use of environmentally benign solvents. mgesjournals.com Research into replacing traditional volatile organic compounds with greener alternatives like ionic liquids, supercritical fluids, or even water for reactions involving this butynoate will be a key trend. nih.gov The enzymatic production of related esters, such as ethyl butanoate, in solvent-free or aqueous systems highlights the potential for developing biocatalytic methods for the synthesis and transformation of this compound. researchgate.net

Furthermore, designing synthetic routes with high atom economy will be crucial. This involves maximizing the incorporation of all starting materials into the final product, thereby minimizing waste. Catalytic reactions are inherently more atom-economical than stoichiometric ones. The development of catalytic processes for this compound, as discussed in the previous section, will directly contribute to its integration into green chemistry.

Future green chemistry applications could include:

Biocatalysis: Utilizing enzymes for the selective transformation of the ester or silyl ether groups.

Renewable Feedstocks: Investigating the synthesis of the butynoate backbone from bio-based resources.

Waste Valorization: Exploring the conversion of byproducts from its synthesis or reactions into valuable chemicals. youtube.com

Applications in Continuous Flow Synthesis and Automation

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved reproducibility, and greater scalability. nih.gov The application of this technology to the synthesis and transformation of this compound is an emerging area of research.

The synthesis of functionalized alkynes has been successfully demonstrated in continuous flow systems, often overcoming the limitations of batch processes, such as exothermic reactions and the handling of hazardous reagents. nih.govrsc.org Future work could focus on developing a continuous flow process for the silylation of ethyl 4-hydroxy-2-butynoate to produce the target compound with high purity and yield.

Moreover, the subsequent transformations of this compound could be performed in a "telescoped" manner, where the output of one reactor flows directly into the next, eliminating the need for intermediate purification steps. nih.gov This approach is particularly well-suited for automation and high-throughput synthesis, enabling the rapid generation of compound libraries for drug discovery and materials science. rug.nl

| Flow Chemistry Application | Potential Benefits |

| Continuous Synthesis | Improved safety, scalability, and purity |

| Telescoped Reactions | Reduced waste, increased efficiency |

| Automated Synthesis | High-throughput screening, library generation |

Exploration of Novel Multicomponent and Cascade Reactions Involving the Chemical Compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly efficient and align with the principles of green chemistry. nih.govencyclopedia.pub The development of novel MCRs involving this compound as a key building block is a promising research direction.

The alkyne functionality of the butynoate can participate in various cycloaddition reactions, which are often key steps in MCRs. For instance, it could be a component in Povarov-type reactions to synthesize tetrahydroquinolines or in Ugi-type reactions to create peptide-like scaffolds. mdpi.com The presence of the silyloxy group could influence the stereochemical outcome of these reactions, offering a handle for asymmetric synthesis.

Cascade reactions, where a single synthetic operation triggers a series of intramolecular transformations, represent another area for exploration. The functional groups in this compound could be designed to participate in sequential cyclization, rearrangement, or addition reactions, leading to the rapid construction of complex molecular architectures. For example, a reaction could be initiated at the alkyne, followed by a cyclization involving the ester or the deprotected hydroxyl group.

Design and Synthesis of Advanced Derivatives with Tunable Reactivity

The modification of the core structure of this compound can lead to the development of advanced derivatives with tailored reactivity and properties. This involves the strategic introduction of different functional groups to modulate the electronic and steric characteristics of the molecule.

One area of focus could be the replacement of the trimethylsilyl (B98337) protecting group with other silyl groups, such as triethylsilyl (TES) or tert-butyldimethylsilyl (TBDMS), to alter the stability and deprotection conditions of the hydroxyl group. This would provide greater flexibility in multistep synthetic sequences.

Furthermore, the ethyl ester could be replaced with other alkyl or aryl groups to modify the solubility and reactivity of the molecule. For instance, a bulkier ester group could influence the stereoselectivity of reactions at the alkyne. The synthesis of butenolide scaffolds from related hydroxymethyl cyclopropenones suggests that derivatives of this compound could serve as precursors to various lactone-containing natural products and bioactive molecules. organic-chemistry.org

The following table outlines potential modifications and their intended effects:

| Modification | Purpose |

| Varying the Silyl Group | Tune stability and deprotection conditions |

| Altering the Ester Group | Modify solubility and steric hindrance |

| Introducing Additional Functional Groups | Enable new reaction pathways and applications |

Q & A

Q. What are the optimal synthetic routes for Ethyl 4-(trimethylsilyloxy)-2-butynoate, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves silylation of a hydroxy precursor. For example, reacting 4-hydroxy-2-butynoic acid ethyl ester with trimethylsilyl chloride (TMSCl) in the presence of a base like triethylamine under anhydrous conditions. Purification is achieved via fractional distillation (due to its moderate boiling point) or silica gel chromatography. Purity verification requires NMR (¹H, ¹³C, and ²⁹Si to confirm silyl group retention) and GC-MS analysis. Handling under inert atmosphere (N₂/Ar) is critical due to potential sensitivity to moisture .

Q. How does the trimethylsilyloxy group affect the compound’s stability during storage and handling?

- Methodological Answer : The trimethylsilyl (TMS) group enhances hydrolytic stability compared to free hydroxyl esters but remains moisture-sensitive. Storage recommendations:

- Short-term : Desiccated at 4°C in sealed vials with molecular sieves.

- Long-term : Under argon at -20°C.

Stability testing via periodic ¹H NMR (monitoring for hydrolysis to 4-hydroxy-2-butynoate) is advised. Contradictory reports on shelf life (e.g., 6 months vs. 12 months) may arise from varying storage protocols .

Advanced Research Questions

Q. What mechanistic role does the trimethylsilyloxy group play in [2+2] cycloaddition or annulation reactions?

- Methodological Answer : The TMS group acts as a steric and electronic modulator:

- Steric effects : Bulky TMS directs regioselectivity in cycloadditions (e.g., favoring endo transition states).

- Electronic effects : The electron-donating silyloxy group increases electron density at the triple bond, enhancing reactivity as a dienophile.

Experimental validation: Compare reaction rates and regioselectivity with non-silylated analogs (e.g., ethyl 4-hydroxy-2-butynoate) under identical Rh(I)/H8-BINAP catalytic conditions. Computational studies (DFT) can map orbital interactions .

Q. How can contradictions in catalytic efficiency (e.g., Rh vs. Pd systems) for this compound-mediated syntheses be resolved?

- Methodological Answer : Systematic variable testing is required:

- Catalyst screening : Compare Rh(I), Pd(PPh₃)₄, and Cu(I) in model reactions (e.g., annulation with thioamides).

- Solvent effects : Polar aprotic solvents (DMF, THF) vs. non-polar (toluene).

- Additives : Examine ligands (e.g., BINAP) or bases (DBU).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.